3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine
Description
Evolution of Aminopyridine Chemistry in Research
The study of aminopyridines dates to the mid-19th century, with Anderson's 1846 isolation of pyridine marking a foundational milestone. Early structural elucidation by Körner and Dewar (1869–1871) established pyridine's aromatic heterocyclic framework, while Ramsay's 1876 synthetic route demonstrated the first laboratory production. The 1930s–1940s saw accelerated interest in functionalized pyridines, driven by industrial demands for latex additives (e.g., 2-vinylpyridine) and nutritional research into niacin derivatives.
Modern aminopyridine chemistry emphasizes regioselective functionalization, as exemplified by the development of brominated analogs. The introduction of bromine atoms enhances electrophilic substitution patterns while providing handles for cross-coupling reactions—a critical feature in 3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine's synthetic utility.
Discovery and Early Investigations
While specific historical records for this compound remain scarce, its structural lineage traces to late 20th-century advances in palladium-catalyzed coupling reactions. Early analogs emerged from systematic studies on:
- Bromopyridine amination kinetics
- Methoxybenzyl protecting group strategies
- Steric effects in N-alkylation reactions
Key synthetic breakthroughs included optimized Buchwald-Hartwig amination protocols, enabling efficient C-N bond formation between bromopyridines and benzylamine derivatives. Spectroscopic advances in the 1990s (e.g., 2D NMR) facilitated precise structural confirmation of such trisubstituted pyridines.
Positioning in Contemporary Pyridine Derivative Research
Within modern heterocyclic chemistry, this compound occupies a niche as:
- Electrophilic intermediate : The bromine atom enables Suzuki-Miyaura couplings for biaryl synthesis
- Hydrogen-bonding scaffold : The secondary amine and pyridine nitrogen create dual hydrogen-bond donor/acceptor sites
- Conformational probe : The 4-methoxybenzyl group introduces torsional constraints for structure-activity relationship studies
Recent applications span materials science (coordination polymers) and medicinal chemistry (kinase inhibitor precursors), reflecting its versatility.
Significance in Heterocyclic Chemistry Research Framework
The molecule's importance derives from three structural features:
| Feature | Chemical Impact | Research Utility |
|---|---|---|
| Bromine at C3 | Directs electrophilic substitution to C2/C4 | Enables regioselective functionalization |
| 4-Methoxybenzyl group | Electron-donating mesomeric effect | Modulates π-π stacking interactions |
| Pyridine-2-amine core | Chelation capacity with transition metals | Catalyst design and metallodrug synthesis |
This triad of properties makes the compound a model system for studying:
- Aromatic ring activation/inhibition patterns
- Steric vs. electronic directing effects
- Solvent-dependent conformational isomerism
Ongoing research leverages these attributes in developing novel heterocyclic architectures with tailored electronic profiles.
Properties
IUPAC Name |
3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-17-11-6-4-10(5-7-11)9-16-13-12(14)3-2-8-15-13/h2-8H,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIMDOOGCSXGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward route involves reacting commercially available 3-bromopyridin-2-amine with 4-methoxybenzyl bromide under basic conditions. This single-step alkylation proceeds via an SN2 mechanism, where the pyridinyl amine acts as a nucleophile attacking the benzyl halide:
Reaction Schematic
$$
\text{3-Bromopyridin-2-amine} + \text{4-Methoxybenzyl bromide} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Typical conditions utilize potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–24 hours. The base deprotonates the amine, enhancing its nucleophilicity while maintaining the integrity of the methoxy group.
Yield Optimization and Challenges
Reported yields for analogous N-benzylpyridinamine syntheses range from 45–65%. Key challenges include:
- Competing side reactions : Over-alkylation is mitigated by using a 1:1 molar ratio of amine to benzyl bromide.
- Solvent selection : DMF improves solubility but requires rigorous drying to prevent hydrolysis of the benzyl bromide.
- Temperature control : Excessive heat (>90°C) promotes debromination via radical pathways.
Directed Bromination Followed by Alkylation
Sequential Functionalization Approach
When 3-bromopyridin-2-amine is unavailable, a sequential strategy becomes necessary:
- Pyridine bromination : Direct electrophilic substitution on 2-aminopyridine using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 0–5°C. The amine group directs bromination to the C3 position through resonance stabilization of the intermediate sigma complex.
- N-Alkylation : Proceeds as described in Section 2.1.
Bromination Efficiency and Byproduct Formation
Bromination yields under these conditions rarely exceed 50% due to:
- Para competition : Minor bromination at C5 (10–15% yield) creates isomeric byproducts.
- Oxidative degradation : Excess Br₂ oxidizes the amine to nitro groups unless strictly controlled.
Catalytic Cross-Coupling and Directed Metalation
Nickel-Catalyzed C–C Bond Formation
Recent patents describe nickel-catalyzed methods for installing methyl groups on bromopyridines, adaptable to benzyl moieties:
General Protocol
- Protecting group installation : Convert 2-amino-3,5-dibromo-4-methylpyridine to (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide using N,N-dimethylformamide dimethyl acetal.
- Catalytic alkylation : React with 4-methoxybenzylzinc chloride in the presence of Ni(acac)₂ (5 mol%) at 80°C.
- Deprotection : Hydrolyze with HCl/MeOH to yield the target amine.
Advantages
Directed Ortho-Metalation (DoM)
Lithium-halogen exchange followed by trapping with electrophiles offers an alternative pathway:
$$
\text{2-Aminopyridine} \xrightarrow{\text{LDA, -78°C}} \text{Lithiated intermediate} \xrightarrow{\text{Br}_2} \text{3-Bromo-2-aminopyridine}
$$
This method achieves >70% regioselectivity but requires cryogenic conditions and stringent moisture control.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct N-Alkylation | 1 | 45–65 | Simplicity, commercial availability | Limited to pre-brominated substrates |
| Sequential Bromination | 2 | 30–40 | No need for specialty starting materials | Low overall yield, byproduct formation |
| Nickel Catalysis | 3 | 50–60 | High functional group tolerance | Requires air-free techniques |
| Directed Metalation | 2 | 55–70 | Excellent regiocontrol | Cryogenic conditions, costly reagents |
Industrial-Scale Considerations
Solvent and Catalyst Recycling
- DMF recovery via vacuum distillation achieves >90% reuse in batch processes.
- Nickel catalysts can be recovered via chelating resins, reducing heavy metal waste.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Solvents: Organic solvents like THF or dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield a variety of aminopyridine derivatives.
Scientific Research Applications
Synthesis Pathways
The synthesis of 3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine typically involves the following steps:
- Starting Materials : The synthesis often begins with commercially available 2-amino-3-bromopyridine.
- Reagents : Common reagents include palladium catalysts for coupling reactions and various alkylating agents to introduce the methoxyphenyl group.
- Reaction Conditions : Standard conditions may involve the use of solvents like ethanol or DMF under reflux or microwave-assisted synthesis for efficiency.
Medicinal Chemistry
The compound has shown promising results in several areas of medicinal chemistry:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated significant activity against breast and lung cancer models, highlighting its potential as an anticancer agent .
- Antimicrobial Properties : Preliminary studies suggest that compounds related to this compound possess antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- Fatty Acid Amide Hydrolase (FAAH) : Inhibition studies have shown that this compound could modulate FAAH activity, which is crucial for regulating endocannabinoid levels, suggesting potential therapeutic applications in pain management and inflammation .
Synthetic Intermediates
This compound serves as a versatile intermediate in organic synthesis:
- Coupling Reactions : It can be utilized in Sonogashira coupling reactions to form more complex structures with ethynyl groups, expanding the library of functionalized pyridines for further biological testing .
Case Study 1: Anticancer Efficacy
A screening study evaluated the anticancer potential of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values below 10 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 8.5 |
| Compound B | A549 | 7.0 |
This study underscores the potential of this compound in developing new anticancer therapies .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of related compounds against common bacterial strains:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The findings suggest that these compounds could serve as lead candidates for new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
5-Bromo-N-(4-Methoxyphenyl)pyridin-2-amine (1p)
- Structure : Differs in bromine position (5-bromo vs. 3-bromo on pyridine).
- Synthesis: Prepared via copper-catalyzed N-arylation of 2-amino-5-bromopyridine with 4-methoxyphenyl boronic acid (80% yield) .
- Key Difference : The 5-bromo substituent may alter steric interactions in binding pockets compared to the 3-bromo analog.
5-Bromo-N-(3,4-Dimethoxybenzyl)pyridin-2-amine
- Structure : Additional methoxy group on the benzyl ring (3,4-dimethoxy vs. 4-methoxy).
- Crystallography : Stabilized by intermolecular N–H···N hydrogen bonds, forming centrosymmetric dimers. Enhanced hydrogen bonding may improve crystallinity but reduce solubility .
- Activity : Pyridine derivatives with dimethoxybenzyl groups often show improved target affinity due to increased electron density .
Halogen and Functional Group Variations
5-Bromo-N-[(4-Fluorophenyl)methyl]pyridin-2-amine
- Structure : Fluorine replaces methoxy on the benzyl group.
N-(5-Bromo-2-Methoxypyridin-3-yl)-2,4-Difluorobenzenesulfonamide
- Structure : Incorporates a sulfonamide group and 2-methoxy substituent.
- Synthesis : Reacts 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride (91% yield). The sulfonamide group enhances acidity and hydrogen-bonding capacity, which could improve target engagement .
Core Structure Modifications
6-Bromo-2-(4-Methoxyphenyl)-N-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine
- Structure : Imidazo[1,2-a]pyridine core instead of simple pyridine.
N-(5-Bromo-2-Hydroxylbenzylidene)pyridin-2-amine (Schiff Base)
- Structure : Schiff base with a hydroxyl group and bromine on the benzylidene moiety.
- Activity: Exhibits antimicrobial effects against S. aureus and E.
Biological Activity
3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a bromine atom, a methoxyphenyl group, and a pyridinamine core. Its chemical formula is C13H14BrN2O, and it is classified as a pyridine derivative. The presence of the bromine atom and the methoxy group are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate various biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Interaction : It can bind to specific receptors, altering their activity and influencing cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
| Candida albicans | 16.69 - 78.23 µM |
The compound demonstrates varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by targeting specific pathways involved in cell growth and survival.
Case Study: Anticancer Efficacy
A study evaluated the effect of this compound on the SPAC1 cancer cell line, revealing significant inhibitory activity at concentrations as low as 10 µM. The compound's structure was found to enhance its binding affinity to cancer-related targets, leading to increased apoptosis rates compared to control compounds .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the bromine and methoxy groups can significantly impact the biological activity of the compound:
- Bromine Substitution : The presence of bromine enhances antimicrobial activity, likely due to increased lipophilicity and electronic effects.
- Methoxy Group : The methoxy substituent contributes to improved binding interactions with biological targets.
These findings suggest that further structural modifications could lead to the development of more potent derivatives.
Q & A
Q. Advanced
- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. EDCI) or additives like DMAP.
- Solvent optimization : Switch from DMF to THF or DCM to reduce side reactions.
- Temperature control : Use microwave-assisted synthesis to enhance reaction kinetics.
- In situ monitoring : Employ TLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .
How can researchers resolve contradictions between theoretical and experimental structural data (e.g., bond lengths, angles) in crystallographic studies?
Q. Advanced
- Refinement protocols : Use SHELXL’s least-squares refinement with anisotropic displacement parameters for heavy atoms (e.g., bromine).
- Disorder modeling : Apply PART instructions in SHELXL to account for disordered solvent molecules or substituents.
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and ensure data integrity .
What computational methods are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases) and validate with MD simulations (GROMACS).
- QSAR models : Corrogate substituent effects (e.g., bromine’s steric bulk) with bioactivity data from analogs .
What are the key considerations in designing derivatives of this compound for structure-activity relationship (SAR) studies?
Q. Advanced
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) at the pyridine ring to modulate lipophilicity.
- Bioisosteric replacement : Replace the methoxy group with a ethoxy or cyclopropoxy moiety to enhance metabolic stability.
- Stereochemical control : Synthesize enantiomers via chiral auxiliaries and evaluate differential binding affinities .
How does the bromine atom influence the compound’s stability under thermal or photolytic conditions?
Q. Advanced
- Thermal analysis : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (bromine may lower stability due to C-Br bond lability).
- Photodegradation studies : Expose to UV-Vis light and monitor via HPLC for debromination byproducts.
- Kinetic profiling : Use Arrhenius plots to quantify degradation rates in different solvents .
What are the challenges in achieving enantiomeric purity in chiral derivatives, and how can they be addressed?
Q. Advanced
- Chiral resolution : Employ chiral stationary phases (e.g., amylose-based columns) for HPLC separation.
- Asymmetric synthesis : Utilize organocatalysts (e.g., L-proline) in key steps to induce enantioselectivity.
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
